molecular formula C28H31N3O2 B249970 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

Numéro de catalogue B249970
Poids moléculaire: 441.6 g/mol
Clé InChI: PKINNKVVZRSOIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 is a promising candidate for the development of new drugs for the treatment of cognitive disorders.

Mécanisme D'action

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic AMP (cAMP), a signaling molecule that plays a critical role in various cellular processes, including learning and memory. By inhibiting PDE4D, N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and physiological effects:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve learning and memory, reduce anxiety, and improve social behavior. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in lab experiments. It has not yet been tested in humans, which means that its safety and efficacy in humans are not yet fully understood. Additionally, the mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Orientations Futures

There are several future directions for research on N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Another direction is to investigate its effects on other signaling pathways and cellular processes. Additionally, research could be done to determine the safety and efficacy of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in humans, which could lead to its development as a new drug for the treatment of cognitive disorders.

Méthodes De Synthèse

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is synthesized using a multi-step process that involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with butanoyl chloride. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.

Applications De Recherche Scientifique

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to improve social behavior in animal models of Fragile X syndrome.

Propriétés

Formule moléculaire

C28H31N3O2

Poids moléculaire

441.6 g/mol

Nom IUPAC

N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C28H31N3O2/c1-2-11-26(32)29-25-17-10-9-16-24(25)28(33)31-20-18-30(19-21-31)27(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-10,12-17,27H,2,11,18-21H2,1H3,(H,29,32)

Clé InChI

PKINNKVVZRSOIJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.